
Germazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germazone, also known as 1,7-dimethyl-4-(propan-2-ylidene)tricyclo[4.4.0.02,7]decan-3-one, is an organic compound with the molecular formula C15H22O . It is a naturally occurring sesquiterpene ketone found in various plant species, particularly in the Geranium family . The compound is known for its unique chemical structure, which includes multiple ring systems and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Germazone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving dienes and dienophiles, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Geranium macrorrhizum, followed by purification processes. Advanced techniques like chromatography and distillation are often employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Germazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ketone group in this compound can be reduced to form secondary alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Germazone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying cyclization reactions and sesquiterpene synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma and chemical properties
Mecanismo De Acción
The mechanism of action of Germazone involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Germacrone: Another sesquiterpene ketone with similar structural features but different biological activities.
Farnesone: A related sesquiterpene with distinct chemical properties and applications.
Bisabolone: A sesquiterpene alcohol with comparable structural elements but varying functional groups.
Uniqueness of Germazone: this compound’s unique combination of multiple ring systems and a ketone functional group distinguishes it from other similar compounds. Its specific chemical structure contributes to its distinct biological activities and applications in various fields .
Propiedades
Número CAS |
62332-96-1 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1,7-dimethyl-4-propan-2-ylidenetricyclo[4.4.0.02,7]decan-3-one |
InChI |
InChI=1S/C15H22O/c1-9(2)10-8-11-14(3)6-5-7-15(11,4)13(14)12(10)16/h11,13H,5-8H2,1-4H3 |
Clave InChI |
BBZWSYDKASNBSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC2C3(CCCC2(C3C1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


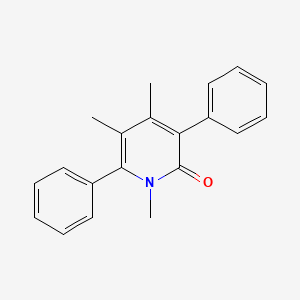
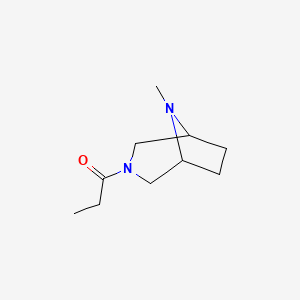
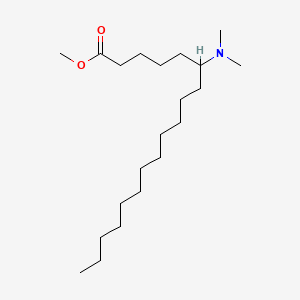
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
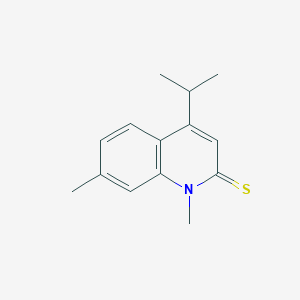
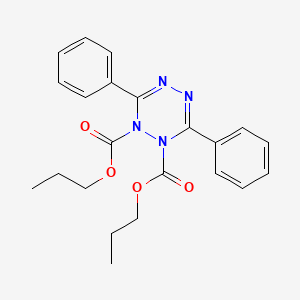
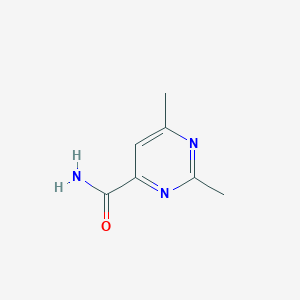
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
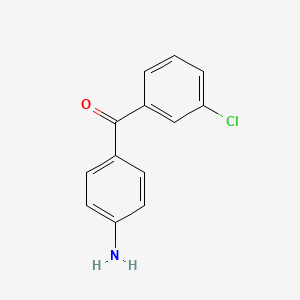
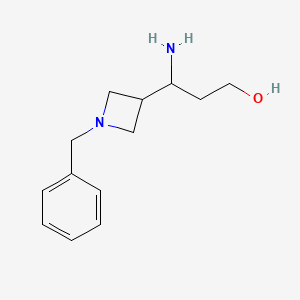
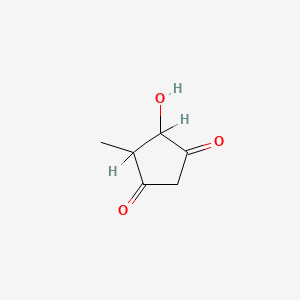
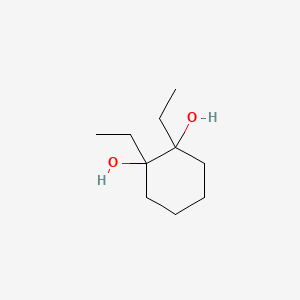
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)
